Product packaging for 8-Bromo-4-chloro-2-methylquinazoline(Cat. No.:CAS No. 221298-75-5)

8-Bromo-4-chloro-2-methylquinazoline

Cat. No.: B1287983
CAS No.: 221298-75-5
M. Wt: 257.51 g/mol
InChI Key: HHPRCFVJSYYWEM-UHFFFAOYSA-N
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Description

The Quinazoline (B50416) Scaffold as a Privileged Structure in Medicinal Chemistry Research

The term "privileged structure" is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. The quinazoline core is a prime example of such a scaffold, demonstrating a broad spectrum of pharmacological activities. mdpi.comresearchgate.netnih.gov This versatility has led to the development of several clinically successful drugs for a variety of therapeutic areas. mdpi.comresearchgate.net

The significance of the quinazoline scaffold in pharmaceutical chemistry is underscored by its presence in a number of approved medications. mdpi.com These molecules exhibit a range of biological effects, including but not limited to anticancer, antihypertensive, and anti-inflammatory properties. nih.govmdpi.com The ability of the quinazoline nucleus to be readily functionalized at various positions allows for the fine-tuning of its steric and electronic properties, enabling the optimization of its interaction with biological targets. nih.gov

Overview of Halogenated Quinazoline Derivatives in Bioactive Compound Discovery

The introduction of halogen atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Halogenated quinazoline derivatives have emerged as particularly important intermediates in the synthesis of polysubstituted compounds with potential applications in both medicinal and materials chemistry. mdpi.com The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. acs.org

Specifically, the carbon-halogen bond provides a reactive handle for further molecular elaboration through various cross-coupling reactions. mdpi.com This has enabled the synthesis of a diverse library of quinazoline-based compounds for biological screening. Research has shown that halogen-substituted quinazolinones, a closely related class of compounds, are a promising area for the development of new chemotherapeutic agents. nih.govresearchgate.net The strategic placement of halogens on the quinazoline ring system can lead to enhanced potency and selectivity for a given biological target. nih.gov

Research Trajectory and Significance of 8-Bromo-4-chloro-2-methylquinazoline

This compound is a specific derivative that serves as a key building block in organic synthesis. cymitquimica.com Its structure, featuring two different halogen atoms at distinct positions, offers opportunities for selective chemical transformations. The chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution, while the bromine atom at the 8-position can participate in metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled approach to the synthesis of more complex molecules.

Below is a table summarizing the key chemical identifiers for this compound:

PropertyValue
Molecular FormulaC₉H₆BrClN₂
Molecular Weight257.51 g/mol
IUPAC NameThis compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrClN2 B1287983 8-Bromo-4-chloro-2-methylquinazoline CAS No. 221298-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-4-chloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPRCFVJSYYWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592748
Record name 8-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221298-75-5
Record name 8-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Bromo 4 Chloro 2 Methylquinazoline and Its Analogues

Historical Context and Evolution of Quinazoline (B50416) Synthesis

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine ring, is a cornerstone in medicinal chemistry. wikipedia.org The first reported synthesis of the parent quinazoline molecule dates back to 1895 by August Bischler and Lang. wikipedia.org Shortly after, in 1895, Stefan von Niementowski developed what would become a foundational method for creating 4-oxo-3,4-dihydroquinazolines (quinazolinones), which are common precursors to compounds like 8-Bromo-4-chloro-2-methylquinazoline. wikipedia.orgnih.gov The Niementowski quinazoline synthesis involves the reaction of anthranilic acids with amides. wikipedia.org Another early synthesis was reported in 1903 by Siegmund Gabriel, who synthesized the parent quinazoline from o-nitrobenzylamine. wikipedia.org

These early methods, while groundbreaking, often required harsh conditions, such as high temperatures and lengthy reaction times. nih.gov Over the past century, synthetic strategies have evolved significantly, driven by the need for greater efficiency, milder conditions, and broader substrate scope. Modern approaches often employ transition-metal catalysts, microwave irradiation, and multi-component reactions to construct the quinazoline core and its derivatives. nih.govnih.govresearchgate.net

Specific Synthetic Pathways to this compound

The synthesis of this compound is not a single-step process but rather a strategic sequence involving the initial formation of a quinazolinone precursor, followed by a crucial chlorination step. This two-stage approach is a common and effective route for producing 4-chloroquinazoline (B184009) derivatives.

The key precursor to the target molecule is 8-Bromo-2-methyl-4(3H)-quinazolinone. Its synthesis relies on cyclocondensation reactions, which form the core heterocyclic structure. A prevalent method involves the reaction of a suitably substituted anthranilamide, in this case, 2-amino-3-bromobenzamide, with a reagent that provides the remaining two carbon atoms of the pyrimidine ring.

One of the most direct methods is the condensation of an anthranilic acid derivative with an amide. For instance, the reaction of 2-amino-3-bromobenzoic acid with acetamide would be a classical approach. Another widely used method involves the cyclocondensation of 2-aminobenzamides with aldehydes or other carbonyl compounds, often catalyzed by acids or metal catalysts. organic-chemistry.orgmdpi.com For the synthesis of the 2-methyl substituted precursor, acetic anhydride is a common reagent used in conjunction with anthranilic acid derivatives. researchgate.net

The table below summarizes common cyclocondensation strategies for forming the quinazolinone ring.

Starting MaterialReagent(s)Catalyst/ConditionsProduct Type
Anthranilic AcidAmide (e.g., Formamide)Heating (e.g., 120°C)4(3H)-Quinazolinone
Anthranilic AcidOrthoester, AmineBrønsted Acidic Ionic Liquid3-Substituted 4(3H)-Quinazolinone
AnthranilamideAldehydep-Toluenesulfonic acid (p-TsOH), PIDA4(3H)-Quinazolinone
2-AminobenzonitrileOrganometallic Reagent, then Iron-catalyzed cyclizationFe CatalystQuinazoline

This table presents generalized methods for quinazolinone synthesis.

Once the 8-Bromo-2-methyl-4(3H)-quinazolinone precursor is obtained, the next critical step is the conversion of the 4-oxo group into a 4-chloro group. This transformation is a key step as the 4-chloro substituent is a versatile leaving group, enabling further functionalization through nucleophilic substitution or cross-coupling reactions.

The chlorination of 4(3H)-quinazolinones is a well-established procedure in heterocyclic chemistry. mdpi.com The most commonly employed reagent for this purpose is phosphoryl chloride (POCl₃), often used at elevated temperatures. mdpi.com Other chlorinating agents can also be effective, including thionyl chloride (SOCl₂), frequently with a catalytic amount of dimethylformamide (DMF), or oxalyl chloride. mdpi.com More modern reagent systems, such as a combination of triphenylphosphine (PPh₃) and N-chlorosuccinimide (NCS) or trichloroisocyanuric acid, can also achieve this transformation, sometimes under milder conditions. mdpi.comresearchgate.net The reaction proceeds because the lactam-lactim tautomerism of the quinazolinone ring allows the oxygen at the C4 position to be converted into a better leaving group, which is then displaced by a chloride ion. mdpi.com

Chlorinating ReagentTypical Conditions
Phosphoryl Chloride (POCl₃)Heating/Reflux
Thionyl Chloride (SOCl₂)Catalytic DMF
Oxalyl ChlorideCatalytic DMF
Triphenylphosphine (PPh₃) / Trichloroisocyanuric Acid-

This table lists common reagents for the chlorination of 4(3H)-quinazolinones.

Advanced Synthetic Strategies for Halogenated Quinazoline Scaffolds

Halogenated quinazolines, such as this compound, are exceptionally valuable intermediates in organic synthesis. The presence of two distinct halogen atoms at different positions on the quinazoline core allows for selective functionalization, paving the way for the creation of complex, polysubstituted derivatives. nih.govresearchgate.net

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated quinazolines are excellent substrates for these transformations. nih.govmdpi.com Palladium-catalyzed reactions, in particular, are widely used to modify the quinazoline scaffold. nih.govproquest.com

A key aspect of these reactions when applied to dihalogenated substrates like this compound is regioselectivity. The chlorine atom at the C4 position is generally more reactive than the bromine atom at the C8 position in palladium-catalyzed cross-coupling reactions. nih.gov This enhanced reactivity is attributed to the electronic effect of the adjacent α-nitrogen atom, which activates the C4 position for substitution. nih.gov This differential reactivity allows for sequential, site-selective functionalization of the quinazoline core.

Among the plethora of palladium-catalyzed reactions, the Sonogashira, Suzuki-Miyaura, and Stille couplings are particularly powerful for the derivatization of halogenated quinazolines.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org For halogenated quinazolines, the Sonogashira coupling is extensively used to introduce alkynyl groups. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov Selective mono-alkynylation at the more reactive C4-chloro position of dihaloquinazolines has been successfully demonstrated. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile methods for forming Csp²–Csp² bonds, coupling an organoboron compound (like a boronic acid or ester) with an organic halide. mdpi.comproquest.com This reaction is noted for its mild conditions, tolerance of various functional groups, and the low toxicity of its reagents. mdpi.com It has been widely applied to halogenated quinazolines to introduce aryl and heteroaryl substituents, enabling the synthesis of diverse molecular libraries. proquest.comasianpubs.org

Stille Coupling: The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide, catalyzed by palladium. nih.gov While concerns about the toxicity of tin reagents exist, the Stille reaction remains a valuable tool for creating C-C bonds, especially when other methods may fail. It has been successfully employed for the synthesis of polysubstituted quinazolines from their halogenated precursors. nih.govresearchgate.net

The following table provides a comparative overview of these three key cross-coupling reactions as applied to halogenated quinazoline scaffolds.

ReactionCoupling PartnerCatalyst System (Typical)Key Features
Sonogashira Terminal AlkynePd complex (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., NEt₃)Forms C(sp²)-C(sp) bonds; introduces alkynyl moieties. nih.govlibretexts.org
Suzuki-Miyaura Organoboron Compound (e.g., R-B(OH)₂)Pd complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)Forms C(sp²)-C(sp²) bonds; high functional group tolerance, low toxicity. mdpi.comproquest.com
Stille Organostannane (e.g., R-SnBu₃)Pd complex (e.g., Pd(PPh₃)₄)Forms C(sp²)-C(sp²) bonds; useful for complex fragments, but tin reagents are toxic. nih.govresearchgate.net

This table compares three major palladium-catalyzed cross-coupling reactions for functionalizing halogenated quinazolines.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. frontiersin.org By utilizing microwave irradiation (MWI), this method often leads to dramatically reduced reaction times, enhanced yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.orgnih.gov

In the context of quinazoline synthesis, MWI has been successfully applied to various reaction types. For example, the N-arylation of 4-chloroquinazolines with substituted anilines can be achieved rapidly and efficiently. nih.gov A study demonstrated that the reaction of 4-chloro-6-halo-2-phenylquinazolines with o-toluidine in a THF/water mixture under microwave heating afforded the desired products in 74-78% yield within two hours. nih.gov Similarly, catalyst-free synthesis of quinazoline derivatives from aldehydes and 2-aminobenzonitrile has been reported under solvent-free microwave conditions, yielding products in minutes. nih.gov The rapid and efficient heating provided by microwaves makes it a highly advantageous tool for constructing the quinazoline scaffold. frontiersin.orgbeilstein-journals.org

Reaction TypeConditionsReaction TimeYieldReference
N-Arylation of 4-chloroquinazolinesMWI, THF/H₂O, 120°C40 min - 2 h56-78% nih.gov
Cyclization to quinazolin-4(3H)-onesMWI, K₂CO₃, H₂O, 80°C1 hGood yields frontiersin.org
Three-component synthesis of TriazoloquinazolinonesMWI, DMFFew minutesNearly quantitative beilstein-journals.org

Ultrasound-Promoted Synthetic Pathways

Ultrasound-assisted synthesis (UAS) is another green chemistry technique that utilizes the energy of ultrasonic waves to drive chemical reactions. ijsrch.com The underlying principle is acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—which generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. researchgate.net

This method has been effectively applied to the synthesis of quinazolines and their derivatives. For instance, an environmentally friendly Bischler cyclization to access a library of quinazoline derivatives was developed using ultrasound. nih.gov Another study reported a novel method for synthesizing 4(3H)-quinazolines via a Niementowski-like reaction from 2-aminobenzonitrile and acyl chlorides, catalyzed by Yb(OTf)₃. arkat-usa.org The results showed that the ultrasound-based methodology performed better than the microwave-assisted process, providing excellent yields (95-98%) in a shorter time. arkat-usa.org Ultrasound has also been shown to guide the reaction pathway in the copper-catalyzed synthesis of 4-tosyl quinazolines, reducing reaction times and increasing product efficiency. nih.gov

Reaction TypeConditionsReaction TimeYieldReference
Niementowski-like reaction for 4(3H)-quinazolinesUltrasound, Yb(OTf)₃, 40°C45 min95-98% arkat-usa.org
Cu-catalyzed synthesis of 4-tosyl quinazolinesUltrasound, Cu catalyst, THF30 minGood efficiency nih.gov
Bischler cyclizationUltrasoundNot specifiedVariable nih.gov

Phase-Transfer Catalysis in Quinazoline Ring Construction

Phase-Transfer Catalysis (PTC) is a valuable synthetic technique that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant across the phase boundary to react with the other. This method is particularly useful for reactions involving anionic nucleophiles.

In quinazoline chemistry, PTC has been employed for the functionalization of the heterocyclic core. For example, new quinazoline derivatives have been prepared by the reaction of 4-hydroxy-quinazoline with alkyl halides under PTC conditions. researchgate.net In this synthesis, tetrabutylammonium bromide (TBAB) was used as the catalyst to facilitate the alkylation. researchgate.net The study noted that substitution occurred primarily at the nitrogen atom in position 3. researchgate.net Similarly, the alkylation of 4-thio-quinazoline was also successfully carried out under PTC conditions to produce 4-alkylthioquinazoline derivatives. researchgate.net This methodology provides a practical route for modifying the quinazoline scaffold, allowing for the introduction of various side chains.

Chemical Reactivity and Transformative Reactions of 8 Bromo 4 Chloro 2 Methylquinazoline

Nucleophilic Aromatic Substitution at the C-4 Position of the Quinazoline (B50416) Core

The chloro substituent at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (an α-nitrogen effect), which stabilizes the Meisenheimer intermediate formed during the reaction. This facile displacement allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse range of 4-substituted quinazoline derivatives.

The reaction of 8-Bromo-4-chloro-2-methylquinazoline with primary and secondary amines is a particularly well-utilized transformation for the synthesis of biologically active compounds. These reactions typically proceed under mild conditions, often requiring only gentle heating in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF). The choice of solvent and the presence of a base, such as triethylamine or potassium carbonate, can influence the reaction rate and yield.

Table 1: Nucleophilic Aromatic Substitution of this compound with Various Amines

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1Aniline (B41778)Ethanol80492
24-MethoxyanilineIsopropanol80395
3PiperidineDMF100288
4MorpholineEthanol80490
5Benzylamine (B48309)Isopropanol80585

Note: The data in this table is illustrative and based on typical reaction outcomes for similar 4-chloroquinazoline (B184009) derivatives.

Functionalization of Halogen Substituents via Cross-Coupling Reactions

The presence of both a chloro and a bromo substituent on the quinazoline ring opens up avenues for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-Br bonds allows for sequential and site-selective introduction of new carbon-carbon and carbon-heteroatom bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-8 position. However, the high reactivity of the C-4 chloro group towards SNAr often dictates the initial synthetic strategy.

Suzuki-Miyaura Coupling: This versatile reaction enables the formation of C-C bonds by coupling the haloquinazoline with an organoboron reagent, typically a boronic acid or its ester. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at either the C-4 or C-8 position. For instance, coupling at the more reactive C-8 bromine can be achieved while leaving the C-4 chlorine intact for subsequent nucleophilic substitution.

Sonogashira Coupling: The Sonogashira reaction provides a powerful method for the introduction of alkyne moieties. This reaction involves the coupling of the haloquinazoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, regioselective alkynylation can be achieved by exploiting the differential reactivity of the two halogen atoms.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

EntryCoupling PartnerReaction TypeCatalyst/LigandBaseSolventYield (%)
1Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂O85 (at C-8)
24-Methylphenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂Cs₂CO₃Dioxane88 (at C-8)
3PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂/CuIEt₃NTHF78 (at C-8)
4EthynyltrimethylsilaneSonogashiraPd(PPh₃)₄/CuIEt₃NDMF82 (at C-8)

Note: The data in this table is illustrative and represents typical outcomes for selective cross-coupling at the C-8 position.

Electrophilic Substitution on the Benzene (B151609) Ring of Quinazoline Derivatives

Electrophilic aromatic substitution on the benzene portion of the quinazoline ring is generally less facile due to the deactivating effect of the fused pyrimidine ring. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the benzene ring less susceptible to attack by electrophiles. However, under forcing conditions, electrophilic substitution can occur. The directing influence of the existing substituents (bromo at C-8 and the fused pyrimidine ring) will determine the position of the incoming electrophile.

The bromo group at C-8 is an ortho-, para-director, while the fused pyrimidine ring deactivates the benzene ring, particularly at the positions adjacent to the ring fusion (C-5 and C-8a). Therefore, electrophilic attack is most likely to occur at the C-6 or C-7 positions. For instance, nitration or halogenation would be expected to yield a mixture of 6- and 7-substituted products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

Regioselective Modifications and Derivatization Strategies

The distinct reactivity of the C-4 and C-8 positions on this compound allows for the development of highly regioselective derivatization strategies. A common and powerful approach involves a two-step sequence:

Nucleophilic Aromatic Substitution at C-4: The initial step takes advantage of the high reactivity of the C-4 chloro group. Reaction with a suitable nucleophile, such as an amine, allows for the selective introduction of a substituent at this position.

Cross-Coupling at C-8: The resulting 4-substituted-8-bromo-2-methylquinazoline can then undergo a palladium-catalyzed cross-coupling reaction at the C-8 position. This allows for the introduction of a second point of diversity into the molecule.

This sequential functionalization strategy provides a robust and flexible route to a wide range of tri-substituted quinazoline derivatives with precise control over the substitution pattern. For example, a Suzuki-Miyaura or Sonogashira coupling can be performed on the C-8 bromo position after an initial SNAr reaction at the C-4 chloro position.

Furthermore, directed ortho-metalation strategies can be employed for the functionalization of the benzene ring. For instance, if a directing group is installed at the C-4 position (e.g., an amide), it may be possible to achieve regioselective lithiation or palladation at the C-5 position, followed by quenching with an electrophile to introduce a new substituent.

Structure Activity Relationship Sar Studies of Quinazoline Derivatives with Emphasis on Halogenation and Methyl Substitution

Influence of Substituents on Biological Activity Profiles

Impact of Bromine at C-8 Position on Molecular Interactions

The introduction of a bromine atom at the C-8 position of the quinazoline (B50416) ring significantly modulates the compound's physicochemical properties, which in turn affects its biological activity. Halogen atoms, such as bromine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can lead to enhanced binding affinity with biological macromolecules that possess electron-rich pockets.

Structure-activity relationship studies on various quinazolinone derivatives have indicated that the presence of a halogen atom at the C-6 and C-8 positions can enhance antimicrobial activities. For instance, a series of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones demonstrated significant activity against a panel of bacteria and fungi. nih.gov This suggests that the bromine at the C-8 position can contribute favorably to the antimicrobial profile of the quinazoline scaffold.

In the context of other biological targets, substitutions at the C-8 position of quinazolin-4-ones have been shown to improve the potency of nicotinamide (B372718) site-binding tankyrase inhibitors. While this study did not specifically investigate an 8-bromo substituent, it highlights the importance of this position for modulating activity.

Role of Chlorine at C-4 Position in Binding Affinity

The chlorine atom at the C-4 position of the quinazoline ring is a crucial feature that primarily serves as a reactive site for further chemical modifications. The 4-chloroquinazoline (B184009) moiety is a valuable intermediate in the synthesis of a wide range of 4-substituted quinazoline derivatives, particularly 4-anilinoquinazolines, which are renowned for their potent anticancer activities as epidermal growth factor receptor (EGFR) inhibitors. nih.gov

Significance of the Methyl Group at C-2 Position

The methyl group at the C-2 position of the quinazoline core can influence the biological activity through steric and electronic effects. The presence of a small alkyl group like methyl at this position can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability.

In SAR studies of certain quinazolinone derivatives, the introduction of a methyl group at the C-2 position has been shown to be essential for certain biological activities. While the specific impact of the 2-methyl group in the context of an 8-bromo-4-chloroquinazoline (B40046) framework is not extensively detailed in the available literature, it is a common feature in many biologically active quinazolines.

Systematic Structural Modulations for Optimizing Bioactivity

The 8-Bromo-4-chloro-2-methylquinazoline scaffold serves as a versatile template for the systematic structural modulation to optimize biological activity. Researchers have extensively explored modifications at various positions of the quinazoline ring to enhance potency and selectivity for different biological targets.

Variations at the C-4 Position (e.g., Anilino Moieties)

As previously mentioned, the C-4 position is a prime site for modification. The substitution of the chlorine atom with various anilino moieties has been a highly successful strategy in the development of anticancer agents. The SAR of 4-anilinoquinazolines is well-established, with the nature and substitution pattern of the aniline (B41778) ring playing a critical role in determining the inhibitory activity against protein kinases.

For example, in the development of potential inhibitors for Middle East respiratory syndrome coronavirus (MERS-CoV), a series of 4-anilino-6-aminoquinazoline derivatives were synthesized. Preliminary SAR studies on the 4-anilino group revealed that a 4-bromo substituent on the phenyl ring maintained the potency of the lead compound. nih.gov This highlights the tolerance and potential benefit of halogen substitution on the C-4 anilino moiety.

Table 1: Effect of Substituents on the 4-Anilino Ring of a Quinazoline Derivative on MERS-CoV Inhibition nih.gov

CompoundSubstituent on 4-Anilino Phenyl RingIC50 (µM)
6 4-BromoMaintained Potency
7 4-FluoroReduced Potency
8 3-ChloroReduced Potency
11 4-TrifluoromethylSlightly Improved Potency

Note: The core structure for these derivatives was a 4-anilino-6-aminoquinazoline.

Substituent Effects at the C-6 Position

The C-6 position of the quinazoline ring is another key site for structural modification that can significantly impact biological activity. Various substituents at this position have been explored to enhance the therapeutic properties of quinazoline derivatives.

In the aforementioned study on MERS-CoV inhibitors, the effects of substituents at the C-6 position of the quinazoline ring were investigated. With a fixed 3-chloro-4-fluoro anilino group at the C-4 position, various benzylamine (B48309) moieties were introduced at the C-6 position. The results demonstrated that the nature of the substituent on the benzylamine group had a profound effect on the inhibitory activity. nih.gov For instance, a 3-cyanobenzyl amine analogue resulted in a significant increase in activity.

Table 2: Effect of C-6 Substituents on the Anti-MERS-CoV Activity of 4-(3-chloro-4-fluoroanilino)quinazoline Derivatives nih.gov

CompoundC-6 SubstituentIC50 (µM)
12 2-Methoxybenzyl amine3.8
13 2-Hydroxybenzyl amine3.6
16 2-Nitrobenzyl amine3.3
18 4-Nitrobenzyl amine2.7
20 3-Cyanobenzyl amine0.157
21 4-Cyanobenzyl amine4.8

These findings underscore the importance of systematic structural modifications at both the C-4 and C-6 positions of the quinazoline scaffold to optimize biological activity. The interplay between different substituents can lead to the discovery of highly potent and selective therapeutic agents.

Exploration of Diverse Substituents at the C-2 Position

The C-2 position of the quinazoline scaffold is a critical site for chemical modification, significantly influencing the molecule's interaction with biological targets and, consequently, its pharmacological profile. Research into the structure-activity relationships (SAR) of quinazoline derivatives has extensively shown that the nature, size, and electronic properties of the substituent at this position can dramatically alter potency and selectivity across various therapeutic areas, including oncology, microbiology, and anti-inflammatory applications. nih.govnih.gov The versatility of this position allows for the introduction of a wide array of functional groups, ranging from simple alkyl and aryl moieties to complex heterocyclic systems, enabling fine-tuning of the compound's biological activity. frontiersin.orgresearchgate.net

Early investigations into C-2 modifications revealed that even small changes could lead to substantial differences in efficacy. For instance, the presence of methyl, amine, or thiol groups at the C-2 position has been identified as essential for certain antimicrobial activities. nih.gov Similarly, the substitution of aryl and heteroaryl moieties at C-2 has been shown to confer potent analgesic and anti-inflammatory properties. frontiersin.org These initial findings spurred a broad exploration of diverse substituents to optimize the therapeutic potential of quinazoline-based agents.

Recent studies have focused on designing novel 2-substituted quinazolines with enhanced and specific biological activities. In the realm of antibacterial agents, a series of 2-substituted quinazolines were synthesized and evaluated, leading to the identification of a compound with broad-spectrum activity against various bacterial strains. nih.govacs.org In cancer research, 2-aryl-substituted quinazolines have demonstrated significant antiproliferative potency against multiple cancer cell lines. mdpi.comnih.gov The introduction of a substituted phenyl or naphthyl ring at this position, often in combination with a basic side chain elsewhere on the scaffold, is a strategy employed to identify optimal structural requirements for biological activity. mdpi.com The strategic importance of the C-2 position is further highlighted by its role in influencing the inhibition of key enzymes like epidermal growth factor receptor (EGFR) and phosphatidylinositol-3-kinase (PI3K), which are crucial targets in cancer therapy. mdpi.comresearchgate.netbohrium.com

The following data illustrates the impact of varying C-2 substituents on the biological activity of quinazoline derivatives across different studies.

Table 1: SAR of 2-Substituted Quinazolinones as Anti-inflammatory Agents

This table summarizes the anti-inflammatory activity of 2-phenyl quinazolinone derivatives. The activity is compared against the standard drug indomethacin. The study indicates that compounds with electron-releasing groups at the C-4 position of the C-2 phenyl ring generally exhibit higher activity than those with electron-withdrawing groups. mdpi.com

CompoundC-2 SubstituentR Group (on C-2 Phenyl)Anti-inflammatory Activity (% Protection)
Ref DrugIndomethacinN/A80.9%
37 2-PhenylH30.0% - 77.5%
37 2-(4-Alkylphenyl)-CH₃, -C₂H₅Higher than unsubstituted
37 2-(4-Alkoxyphenyl)-OCH₃, -OC₂H₅Higher than unsubstituted
37 2-(4-Nitrophenyl)-NO₂Lower than unsubstituted
37 2-(4-Halophenyl)-Cl, -BrLower than unsubstituted
38 2-Phenyl (with Bromination on quinazoline core)H21.3% - 27.0%

Table 2: SAR of 2-Aryl-Substituted Quinazolines as Antiproliferative Agents

This table presents findings on novel quinazolinone analogs with a substituted phenyl or naphthyl ring at the C-2 position. The antiproliferative activity was evaluated against various cancer cell lines. The data suggests that phenyl substitution at C-2 is more favorable for cytotoxic activity than naphthyl substitution within this series of compounds. nih.gov

Compound IDC-2 SubstituentSide Chain at C-8General Activity Profile
17, 21, 25, 32, 34 Phenyl-basedVariedModerate inhibitory effects in the low micromolar range
N/ANaphthyl-basedVariedGenerally unfavorable for cytotoxic activity

Table 3: SAR of 2-Substituted Quinazolines as Antibacterial Agents

This table highlights key findings from a study on novel 2-substituted quinazoline antibacterial agents. The study demonstrates the critical role of the quinazoline core (Fragment A) and a linker (Fragment B) for activity. Modifications at the C-2 position were part of the broader SAR exploration. acs.org

Compound IDKey Structural FeatureActivity against S. pyogenes & E. coli
4 CH for N substitution in linkerImproved activity
5 Addition of a tert-butyl ester moiety to C-ringFurther improved dual-strain effect
6 Introduction of a nitro group on C-ringImpaired activity
7 Replacement of 4-aminopiperidine (B84694) linker with hydrazineComplete loss of activity
35-37 Replacement of quinazoline fragment (A)Loss of activity

These studies collectively underscore that the C-2 position is a highly "tunable" site on the quinazoline nucleus. The diverse range of substituents that can be introduced allows for the systematic exploration of chemical space to develop derivatives with optimized potency, selectivity, and desired pharmacological profiles for a multitude of diseases.

Quantitative Structure Activity Relationship Qsar Analysis of Quinazoline Derivatives

Computational Approaches to Correlate Structure with Biological Response

The core of QSAR analysis lies in the use of computational methods to build predictive models. For quinazoline (B50416) derivatives, various approaches are employed to correlate their structural features with biological responses, such as inhibitory activity against specific enzymes like Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org

Commonly used computational techniques include:

Multiple Linear Regression (MLR): This is one of the most common methods used to develop a linear equation that relates biological activity (the dependent variable) to various structural descriptors (independent variables). orientjchem.orgacs.org

Principal Component Regression (PCR) and Partial Least Squares (PLS) Regression: These methods are useful when the number of descriptors is large or when there is multicollinearity among them. nih.gov

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks (ANN) are increasingly used to handle complex, non-linear relationships between structure and activity. biointerfaceresearch.comnih.gov

These models are typically developed using a "training set" of compounds with known activities. The predictive power of the resulting QSAR model is then validated using an external "test set" of compounds that were not used in the model's development. biointerfaceresearch.comfrontiersin.org The quality of a QSAR model is assessed using several statistical parameters, as shown in the table below.

Statistical ParameterDescriptionAcceptable Value
R² (Correlation Coefficient) Indicates the proportion of variance in the biological activity that is predictable from the descriptors.> 0.6
Q² (Cross-validated R²) Measures the predictive ability of the model, determined through internal validation (e.g., leave-one-out).> 0.5
pred_R² (External R²) Measures the predictive ability of the model on an external test set.> 0.6
PRESS (Predicted Residual Sum of Squares) The sum of the squared differences between the observed and predicted activities for the test set. A lower value indicates better predictability.Lower is better

Electronic Descriptors in QSAR Modeling

Electronic descriptors are quantum chemical parameters that describe the electronic properties of a molecule. nih.gov They are crucial in QSAR studies of quinazoline derivatives as they often govern the interactions between the compound and its biological target. orientjchem.org These descriptors are typically calculated using methods like Density Functional Theory (DFT). orientjchem.orgnih.gov

Atomic Net Charge Analysis and Its Relevance

The distribution of electron density within a molecule, represented by atomic net charges, plays a significant role in electrostatic interactions with a receptor. In QSAR studies of quinazoline analogues, the net charges on specific atoms have been identified as important descriptors for predicting biological activity. orientjchem.org

For example, a study on 2,3-dihydro- nih.govresearchgate.netdioxino[2,3-f]quinazoline analogues found that the atomic net charges on carbon atoms C6, C10, and C12, as well as an oxygen atom, were key variables in the best QSAR model. orientjchem.org A more positive atomic charge on these specific atoms was correlated with higher anticancer activity. orientjchem.org This suggests that these atoms may be involved in crucial electrostatic or hydrogen bonding interactions within the active site of the target protein. orientjchem.org Such analysis indicates that modifying substituents to alter the charge distribution at these key positions can be a viable strategy for improving potency.

Frontier Molecular Orbital Energies (HOMO and LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. acs.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. frontiersin.org

In the context of quinazoline derivatives, HOMO and LUMO energies have been successfully incorporated into QSAR models. orientjchem.orgacs.org For instance, one study demonstrated that higher HOMO energy and lower LUMO energy were correlated with increased anticancer activity. orientjchem.org This implies that the interaction with the biological target is facilitated by the molecule's ability to participate in charge transfer interactions. The HOMO-LUMO gap can, therefore, be a critical parameter in determining the biological reactivity of these compounds. frontiersin.org

Physicochemical Parameter Contributions to QSAR Models

Besides electronic descriptors, various physicochemical parameters are essential for developing robust QSAR models for quinazoline derivatives. These descriptors can be broadly categorized as constitutional, topological, geometrical, and lipophilic. nih.govfrontiersin.org

Key physicochemical descriptors include:

Lipophilicity (logP): This parameter describes the partitioning of a compound between an octanol (B41247) and water phase and is crucial for membrane permeability and reaching the target site. tandfonline.com

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, MR can be an indicator of steric interactions and the potential for dispersion forces in ligand-receptor binding. frontiersin.org

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. Examples include the Wiener index and Balaban index. frontiersin.org

E-state Indices: These indices combine electronic and topological information to characterize the accessibility of specific atoms for intermolecular interactions. nih.gov

In one study on quinazoline analogues as tyrosine kinase inhibitors, E-state contribution descriptors (SaaOE-Index and SsClE-index) were found to be the most significant predictors of activity. nih.gov This highlights the importance of both electronic character and atom accessibility in determining the inhibitory potential of these compounds.

Rational Design of Novel Quinazoline Analogues through QSAR

A primary goal of QSAR modeling is to provide a rational basis for the design of new compounds with enhanced biological activity. frontiersin.org By interpreting the developed QSAR equation, medicinal chemists can identify which structural features are beneficial or detrimental to the desired activity.

For example, a QSAR model for anticancer quinazoline derivatives revealed that more positive atomic charges at specific positions and higher HOMO energy increased activity, while lower LUMO energy was also favorable. orientjchem.org Based on these findings, specific recommendations for designing new analogues were made:

Introduce small electron-withdrawing groups at one position to positively influence the atomic charge of a nearby key atom. orientjchem.org

Place bulkier electron-donating groups at another position to increase HOMO energy and decrease LUMO energy. orientjchem.org

This process of using QSAR insights to guide structural modifications is a cornerstone of modern drug discovery. Following the predictions of a validated QSAR model, new compounds can be synthesized and tested, leading to the development of more effective therapeutic agents. nih.govfrontiersin.org For instance, based on QSAR models, novel quinazoline derivatives have been designed and proposed as potent inhibitors for targets like EGFR and histone deacetylase 6 (HDAC6). nih.govnih.gov

Mechanistic Insights into the Biological Activities of Quinazoline Derivatives

Anticancer Mechanisms of Action

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. nih.gov The anticancer effects of quinazoline derivatives are diverse and target key pathways involved in tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

A primary and extensively studied anticancer mechanism of quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov EGFR is a transmembrane tyrosine kinase receptor that, upon activation by its ligands, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentiation. nih.gov In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. nih.gov Quinazoline-based inhibitors are a cornerstone of targeted cancer therapy, with several approved drugs like gefitinib and erlotinib belonging to this class. nih.gov

Quinazoline derivatives typically act as ATP-competitive inhibitors of the EGFR kinase domain. The fundamental structure of these inhibitors includes a quinazoline core that serves as a scaffold, anchoring the molecule within the ATP-binding pocket of the EGFR kinase. The 4-anilino group, a common feature in these molecules, is crucial for their inhibitory activity. amazonaws.com

The interaction with wild-type EGFR (EGFR^wt^) involves the formation of hydrogen bonds between the quinazoline nucleus and key amino acid residues in the hinge region of the kinase domain, specifically with the main amine chain of Met793. nih.gov This interaction mimics the binding of the adenine portion of ATP, effectively blocking the catalytic activity of the enzyme. The anilino side chain extends into a hydrophobic pocket, and modifications to this part of the molecule can influence potency and selectivity. frontiersin.org

Table 1: Key Interactions of Quinazoline Derivatives with Wild-Type EGFR

Interacting ResidueType of InteractionRole in Inhibition
Met793 (Hinge Region)Hydrogen BondAnchors the quinazoline core in the ATP-binding site.
Hydrophobic Pocketvan der Waals forcesStabilizes the binding of the anilino side chain.

This table is a generalized representation based on multiple studies of 4-anilinoquinazoline derivatives.

A significant challenge in EGFR-targeted therapy is the emergence of resistance, often through mutations in the EGFR kinase domain. The T790M mutation, for instance, increases the affinity of the receptor for ATP, making first-generation inhibitors less effective. japsonline.com To overcome this, second and third-generation quinazoline-based inhibitors have been developed.

Strategies to combat resistance include:

Covalent Inhibition: Second-generation inhibitors like afatinib and dacomitinib, and third-generation inhibitors like osimertinib, feature a reactive group (e.g., an acrylamide moiety) that forms a covalent bond with a cysteine residue (Cys797) near the ATP-binding pocket. This irreversible binding provides potent and sustained inhibition, even in the presence of resistance mutations like T790M. nih.gov

Targeting Specific Mutations: Third-generation inhibitors are designed to be more selective for mutant forms of EGFR (like T790M and L858R) over the wild-type, which can help to reduce side effects associated with inhibiting EGFR in healthy tissues. ekb.eg

Dual Inhibition: Some newer quinazoline derivatives are designed as dual inhibitors, targeting both EGFR and other signaling pathways that can contribute to resistance, such as c-Met. aminer.cnnih.gov

Table 2: Generations of Quinazoline-Based EGFR Inhibitors and Their Characteristics

GenerationExample(s)Mechanism of ActionKey Targeted Mutations
FirstGefitinib, ErlotinibReversible, ATP-competitiveActivating mutations (e.g., del19, L858R)
SecondAfatinib, DacomitinibIrreversible, covalentActivating mutations and some resistance mutations (e.g., T790M)
ThirdOsimertinibIrreversible, covalent, mutant-selectiveT790M resistance mutation

Human Epidermal Growth Factor Receptor 2 (HER2) Pathway Modulation

Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family, is a key driver in certain cancers, particularly breast and gastric cancers. nih.gov Some quinazoline derivatives have been developed as dual inhibitors of both EGFR and HER2. nih.govrsc.org Lapatinib is a clinically approved example of such a dual inhibitor. nih.gov

The mechanism of HER2 inhibition by these quinazoline derivatives is similar to that of EGFR inhibition, as they target the ATP-binding site of the HER2 kinase domain. nih.gov By blocking the kinase activity of both receptors, these compounds can inhibit downstream signaling pathways more comprehensively, leading to a broader and potentially more potent antitumor effect. nih.govrsc.orgresearchgate.net Achieving selectivity for HER2 over EGFR is a current area of research to minimize side effects. nih.govrsc.org

Histone Deacetylase (HDAC) Targeting Mechanisms

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.com Their aberrant activity is often associated with cancer. mdpi.com Some quinazoline derivatives have been identified as HDAC inhibitors. mdpi.comacs.orgbenthamdirect.com

The general structure of a synthetic HDAC inhibitor includes a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme. In some novel inhibitors, the quinazoline moiety serves as the cap group. mdpi.commdpi.com By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes that were silenced. nih.gov Some quinazoline-based compounds have been developed as dual inhibitors, targeting both HDACs and other cancer-related proteins like PI3K. mdpi.com

Cell Cycle Arrest and Regulation (e.g., G2/M Phase)

Uncontrolled cell division is a hallmark of cancer, and the cell cycle is a tightly regulated process. Several quinazoline derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest, often at the G2/M phase. nih.govresearchgate.net This prevents the cells from entering mitosis and ultimately leads to apoptosis (programmed cell death). nih.gov

The precise mechanisms by which quinazoline derivatives induce G2/M arrest can vary but often involve the modulation of key cell cycle regulatory proteins. For instance, some compounds have been shown to decrease the levels of cyclin-dependent kinase 1 (CDK1) and cyclin B, which are essential for the G2/M transition. frontiersin.org The induction of reactive oxygen species (ROS) has also been implicated as a mechanism leading to DNA damage and subsequent cell cycle arrest at the G2/M checkpoint. nih.govnih.gov

Apoptosis Induction Pathways

Quinazoline derivatives have been identified as potent inducers of apoptosis, or programmed cell death, a critical process in cancer therapy. The induction of apoptosis by these compounds can proceed through various molecular pathways.

One of the primary mechanisms involves the activation of caspases, a family of protease enzymes that execute the apoptotic process. Studies on novel quinazolinone derivatives have shown they can trigger both the intrinsic and extrinsic apoptotic pathways. nih.gov The intrinsic, or mitochondrial, pathway is often initiated by the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov This event subsequently activates a cascade of caspases. The extrinsic pathway is initiated by signals from death receptors on the cell surface, which can also lead to caspase activation, specifically caspase-8. nih.gov

For instance, the novel quinazolinone derivative 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ) was found to induce apoptosis in human leukemia cells through both intrinsic and extrinsic pathways, evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme that is a substrate for activated caspase-3. nih.gov Similarly, another study identified 2,4-dibenzylaminoquinazoline as a promising anticancer agent that induces caspase-3 activation and subsequent nuclear chromatin degradation. nih.gov This compound was also observed to cause an increase of cells in the G2 phase of the cell cycle before the onset of cell death. nih.gov

The pro-apoptotic activity of quinazoline compounds is summarized in the table below, highlighting their diverse mechanisms of inducing cell death in cancer cell lines.

Compound Class Mechanism of Action Key Proteins Involved Cell Line
Quinazolinone DerivativesIntrinsic & Extrinsic Apoptosis, AutophagyCytochrome c, Caspases, PARPHuman leukemia MOLT-4
Symmetrical QuinazolinesCaspase Activation, Cell Cycle ArrestCaspase-3Human breast, colon, and bladder cancer

Inhibition of DNA Repair Enzymes

A significant anticancer strategy for quinazoline derivatives is the inhibition of DNA repair enzymes, particularly poly(ADP-ribose) polymerase (PARP). nih.govorientjchem.org PARP enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks. rjpbr.comrsc.org By inhibiting PARP, quinazoline compounds can lead to the accumulation of DNA damage, ultimately causing cell death. This mechanism is particularly effective in cancer cells that already have deficiencies in other DNA repair pathways, a concept known as synthetic lethality. researchgate.net

Numerous studies have focused on synthesizing and evaluating quinazolinone derivatives as potent PARP inhibitors. researchgate.netnih.gov For example, a series of 2-alkyl- and 2-aryl-substituted 8-hydroxy-, 8-methoxy-, and 8-methylquinazolin-4(3H)-ones were evaluated for their PARP inhibitory activity. nih.gov Compounds in the 8-methylquinazolinone series were found to be among the most potent PARP inhibitors reported at the time. nih.gov One compound, 8-hydroxy-2-methylquinazolinone (NU1025), demonstrated the ability to potentiate the cytotoxicity of DNA-damaging agents like gamma-radiation. nih.gov

Molecular docking and in silico studies have further confirmed that quinazolinones have a strong affinity for the active site of PARP-1, suggesting they can serve as important leads in the discovery of new PARP inhibitors. rjpbr.comresearchgate.net

The following table presents data on the PARP-1 inhibitory activity of selected quinazolinone derivatives, demonstrating the potential of this scaffold in targeting DNA repair pathways.

Compound Structure Feature PARP-1 IC₅₀ (nM) Reference Compound Reference IC₅₀ (nM)
Compound 12cQuinazolinone-based30.38Olaparib27.89
Compound 12aQuinazolinone-based-Olaparib27.89
NU10258-hydroxy-2-methylquinazolinone400--

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

RAF Kinase Targeting Mechanisms

The RAF/MEK/ERK signaling pathway (also known as the MAPK pathway) is a critical regulator of cell proliferation and survival, and its constitutive activation due to mutations, particularly in the BRAF kinase, is a hallmark of many human cancers. hilarispublisher.com Targeting RAF kinases has thus become a clinically validated approach in oncology.

Research has demonstrated that novel quinazoline derivatives can act as potent RAF inhibitors. hilarispublisher.com A study detailed a series of synthesized quinazoline derivatives that exhibited double-digit nanomolar inhibitory activity (IC₅₀ values) against CRAF, BRAF, and the common oncogenic mutant BRAFV600E. hilarispublisher.com The mechanism of these inhibitors involves occupying the ATP-binding pocket of the kinase, thereby acting as ATP-mimetic inhibitors and preventing the phosphorylation of downstream signaling molecules MEK and ERK. hilarispublisher.comresearchgate.net This blockade of the MAPK pathway leads to selective cytotoxicity in cancer cells that harbor the BRAF V600E mutation. hilarispublisher.com

Antimicrobial Mechanisms of Action

Interaction with Bacterial Cell Wall Structures

The bacterial cell wall is a crucial structure for microbial survival, making it an excellent target for antimicrobial agents. Some quinazolinone derivatives exhibit antibacterial activity, particularly against Gram-positive bacteria, which may be linked to their ability to permeate the bacterial cell wall. nih.gov

A more direct mechanism involves the inhibition of enzymes responsible for cell wall biosynthesis. Certain 4(3H)-quinazolinone compounds have been found to inhibit penicillin-binding proteins (PBPs). acs.org PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. acs.org Another potential target related to cell structure is the bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin. nih.govacs.org Inhibition of FtsZ can disrupt bacterial cell division.

Interference with Microbial DNA Replication and Integrity

A primary and well-documented antimicrobial mechanism of action for quinazoline derivatives is the targeting of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.comnih.govresearchgate.net These enzymes are essential for managing DNA topology during replication, transcription, and repair.

DNA gyrase, which is unique to bacteria, introduces negative supercoils into DNA, a process required to relieve the torsional stress that accumulates ahead of the replication fork. mdpi.comyoutube.com By inhibiting DNA gyrase, quinazolines block DNA replication, leading to rapid bacterial cell death. mdpi.com Topoisomerase IV is primarily responsible for decatenating, or separating, newly replicated daughter chromosomes, another critical step in cell division. nih.gov

Several quinazolinone derivatives have been reported as potent inhibitors of E. coli DNA gyrase. mdpi.com For example, N-(6-chloro-4-phenylquinazolin-2-yl) guanidine was identified as a potent dual inhibitor of both E. coli DNA gyrase and topoisomerase IV. cell.com

Specific Antimicrobial Target Identification

Research has successfully identified several specific molecular targets for the antimicrobial activity of quinazoline derivatives.

DNA Gyrase and Topoisomerase IV : These remain the most prominent targets. Numerous quinazolinone derivatives have been synthesized and shown to inhibit these enzymes with varying potencies. mdpi.comresearchgate.netcell.com For instance, certain quinazolin-4(3H)-one derivatives showed potent inhibition against the E. coli DNA gyrase enzyme with IC₅₀ values in the low micromolar range. mdpi.com

β-ketoacyl-ACP-synthase II (FabF) : A recent study using activity-based protein profiling identified FabF as a novel target for an acrylamide-functionalized quinazoline derivative. nih.gov FabF is a key enzyme in bacterial fatty acid biosynthesis. Inhibition of this enzyme disrupts the integrity of the bacterial cell membrane, leading to cell death. nih.gov

FtsZ : The bacterial cell division protein FtsZ has been identified as a target for some quinazoline-based compounds, representing a distinct mechanism from DNA or cell wall synthesis inhibition. nih.govacs.org

The table below summarizes the specific antimicrobial targets of quinazoline derivatives and the corresponding inhibitory concentrations.

Target Enzyme Bacterial Species Inhibitor Type IC₅₀ / MIC
DNA GyraseE. coliQuinazolin-4(3H)-one derivativesIC₅₀: 3.19 - 4.17 µM
DNA Gyrase & Topoisomerase IVS. aureusQuinazolinone derivativesIC₅₀: 6.44 - 8.15 µM (Gyrase)
β-ketoacyl-ACP-synthase II (FabF)Xanthomonas oryzaeAcrylamide-quinazolineEC₅₀: 13.20 µM
FtsZE. coliQuinazoline derivativeIC₅₀: Single-digit µM

Anti-inflammatory Mechanistic Pathways

Quinazoline derivatives have been identified as potent anti-inflammatory agents, acting through various molecular mechanisms that modulate the inflammatory response. ijfmr.com Research has shown that these compounds can interfere with key enzymatic and signaling pathways involved in inflammation.

A primary mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By blocking the activity of COX and LOX, certain quinazoline derivatives can effectively reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation.

Furthermore, quinazoline derivatives have been shown to modulate critical inflammatory signaling pathways. One such pathway is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the expression of various pro-inflammatory genes. Some quinazoline-based compounds can inhibit the activation of NF-κB, thus downregulating the expression of inflammatory cytokines and mediators. nih.gov

Another important target for the anti-inflammatory action of quinazolines is the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The MAPK family, including ERK2, p38α, and JNK3, plays a critical role in cellular responses to a variety of external stimuli and is involved in the production of inflammatory cytokines. nih.gov Studies on pyrazolo[1,5-a]quinazoline derivatives have demonstrated their ability to bind to and inhibit these kinases, suggesting that MAPK inhibition is a key anti-inflammatory mechanism for this class of compounds. nih.gov

Derivative ClassTargetMechanism of ActionReference
General QuinazolinonesCOX/LOX EnzymesInhibition of prostaglandin and leukotriene synthesis fabad.org.tr
Pyrazolo[1,5-a]quinazolinesNF-κB PathwayInhibition of the transcription of pro-inflammatory genes nih.gov
Pyrazolo[1,5-a]quinazolinesMAP Kinases (ERK2, p38α, JNK3)Downregulation of inflammatory cytokine production nih.gov
General Quinazolines4JQA ProteinBinding to the active region to inhibit inflammatory response ijfmr.com

Antiviral Mechanistic Pathways

The broad-spectrum antiviral activity of quinazoline derivatives is attributed to their ability to interfere with various stages of the viral life cycle. acs.orgresearchgate.net These compounds have demonstrated efficacy against a range of DNA and RNA viruses. nih.gov

One of the key antiviral mechanisms is the inhibition of viral replication. For instance, certain 4-arylaminoquinazolines have been shown to effectively suppress the replication of human cytomegalovirus (HCMV). nih.gov Other 2-substituted quinazolinone derivatives have displayed activity against both wild-type and thymidine kinase-deficient (TK-) strains of the varicella-zoster virus. nih.gov

In the context of plant viruses, myricetin derivatives incorporating a quinazolinone moiety have been studied for their activity against the Tobacco Mosaic Virus (TMV). The proposed mechanism involves the direct binding of the compound to the TMV coat protein (TMV-CP). This interaction interferes with viral assembly and stability, thereby inhibiting the virus. The dissociation constant (Kd) for the binding of a highly active compound (L11) to TMV-CP was found to be 0.012 μM, indicating a very strong interaction. acs.org

Additionally, some quinazolinone derivatives have been investigated as potential anti-HIV agents. The mechanism of action for these compounds is reported to be the inhibition of HIV-1 integrase, a crucial enzyme for the integration of viral DNA into the host genome. researchgate.net

VirusDerivative TypeMechanism of ActionKey FindingsReference
Human Cytomegalovirus (HCMV)4-ArylaminoquinazolinesSuppression of viral replicationEffective suppression of viral replication observed. nih.gov
Varicella-Zoster Virus (VZV)2-Substituted QuinazolinonesInhibition of viral replicationActive against both TK+ and TK- strains. nih.gov
Tobacco Mosaic Virus (TMV)Myricetin-Quinazolinone HybridsBinding to TMV Coat ProteinCompound L11 showed a strong binding affinity (Kd = 0.012 μM). acs.org
Human Immunodeficiency Virus (HIV-1)QuinazolinonesInhibition of HIV-1 IntegraseInteract with key residues in the enzyme's active site. researchgate.net

Other Relevant Pharmacological Mechanisms (e.g., Antimalarial, Anticonvulsant)

Beyond their anti-inflammatory and antiviral properties, quinazoline derivatives exhibit other significant pharmacological activities, including antimalarial and anticonvulsant effects.

Antimalarial Mechanisms:

The antimalarial activity of quinazolinones is notably represented by the natural product febrifugine and its synthetic analogues. scialert.netnih.gov A primary mechanism of action for quinoline-based antimalarials, a class to which quinazolines are related, is the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Quinoline-type compounds are thought to interfere with this polymerization process, leading to an accumulation of toxic heme that kills the parasite. scialert.net

More recently, a novel mechanism has been identified for a series of quinoline-4-carboxamide derivatives. These compounds were found to inhibit the Plasmodium falciparum translation elongation factor 2 (PfEF2), an enzyme essential for protein synthesis in the parasite. acs.org This discovery opens a new avenue for the development of antimalarials with a novel mode of action.

Anticonvulsant Mechanisms:

The anticonvulsant properties of many quinazoline derivatives are primarily attributed to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. nih.govresearchgate.net These compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. mdpi.com This enhancement of GABAergic inhibition helps to suppress excessive neuronal firing, which is characteristic of seizures. The binding of these derivatives to the benzodiazepine binding site on the GABA-A receptor has been suggested by in silico and in vivo studies. mdpi.com

Another potential mechanism for the anticonvulsant activity of some quinazoline derivatives is the inhibition of carbonic anhydrase (CA) enzymes, particularly CA II. nih.gov Inhibition of brain CA leads to an increase in the concentration of carbon dioxide, which has been shown to have a positive effect on seizure control. mdpi.com

ActivityDerivative ClassPrimary MechanismAdditional DetailsReference
AntimalarialFebrifugine Analogues (Quinazolinones)Inhibition of Heme PolymerizationLeads to the accumulation of toxic free heme in the parasite. scialert.netnih.gov
AntimalarialQuinoline-4-carboxamidesInhibition of Translation Elongation Factor 2 (PfEF2)Disrupts protein synthesis in Plasmodium falciparum. acs.org
AnticonvulsantGeneral Quinazolines/Quinazolin-4-onesPositive Allosteric Modulation of GABA-A ReceptorEnhances GABAergic neurotransmission, reducing neuronal excitability. nih.govmdpi.com
AnticonvulsantGeneral Quinazolines/Quinazolin-4-onesInhibition of Carbonic Anhydrase IIIncreases CO2 concentration in the brain, aiding seizure control. mdpi.comnih.gov

Computational and Theoretical Chemistry Applications in Quinazoline Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinazoline (B50416) research, docking simulations are pivotal for understanding how derivatives bind to the active sites of biological targets like enzymes and receptors.

Researchers have extensively used molecular docking to investigate the interaction between various quinazoline derivatives and their target proteins. For instance, studies have explored the binding of quinazolinone Schiff base derivatives with DNA gyrase, a crucial bacterial enzyme. nih.gov These simulations help in elucidating the binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the compound's activity. nih.gov In one such study, a series of novel quinazolinone Schiff base derivatives exhibited docking scores ranging from -5.96 to -8.58 kcal/mol against the DNA gyrase enzyme. nih.gov

Similarly, molecular docking has been employed to predict the binding affinity of quinazoline derivatives against other significant targets like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). researchgate.netnih.gov For example, a study on 2,3-disubstituted-4-3(H)-quinazolinones targeting COX-2 reported re-ranked scores between -131.508 to -108.418 kcal/mol, indicating strong binding energy interactions with the receptor. researchgate.net These computational predictions are instrumental in identifying promising candidates for further experimental validation.

Quinazoline Derivative TypeTarget ProteinDocking Score / Binding Energy (kcal/mol)Key Interacting Residues
Quinazolinone Schiff BaseDNA Gyrase-5.96 to -8.58Asn46
2,3-disubstituted-4-3(H)-quinazolinoneCyclooxygenase-2 (COX-2)-108.418 to -131.508 (re-ranked score)Not Specified
6-Bromo quinazoline derivativeEGFR-5.3 to -6.7Not Specified
4-aminophenyl quinazolinoneEstrogen receptor alpha-10.959 to -11.013 (PLP Fitness)Not Specified

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in quinazoline research to predict various molecular properties.

DFT calculations are employed to understand the electronic properties and reactivity of quinazoline derivatives. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability. beilstein-journals.orgmui.ac.ir For instance, DFT studies on newly synthesized quinazolin-4(3H)-one Schiff bases have been used to optimize their ground-state geometries and to correlate their electronic structures with their observed cytotoxic activities. mui.ac.irresearchgate.net

These studies often involve the use of hybrid functionals like B3LYP with various basis sets to achieve accurate predictions. nih.govtandfonline.com The molecular electrostatic potential (MEP) maps generated from DFT calculations also provide valuable information about the charge distribution and sites susceptible to electrophilic and nucleophilic attack. researchgate.netuns.ac.rs

Quinazoline DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
Carbazole-substituted quinazoline-5.22-2.50 (estimated)2.72DFT
Phenothiazine-substituted quinazoline-5.87-2.45 (estimated)3.42DFT
Quinazolin-4(3H)-one Schiff base 4d-0.23-0.090.14B3LYP/6–31G
Quinazolin-4(3H)-one Schiff base 4e-0.23-0.090.14B3LYP/6–31G

DFT is also a powerful tool for simulating and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman), as well as NMR chemical shifts (¹H and ¹³C), can be compared with experimental data to confirm the molecular structure of synthesized quinazoline derivatives. asianpubs.orgmdpi.com For example, a study on the parent quinazoline molecule computed its vibrational frequencies, infrared intensities, and Raman scattering activities using the B3LYP/6-311++G(d,p) level of theory, showing good agreement with experimental spectra. asianpubs.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. asianpubs.orgtandfonline.com These simulations are crucial for understanding the photophysical properties of quinazoline compounds. tandfonline.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a deeper understanding of the conformational changes and stability of ligand-receptor complexes. In the context of quinazoline research, MD simulations are often performed on the complexes identified through molecular docking to assess their stability and to refine the binding poses. abap.co.innih.govnih.gov

These simulations can reveal important information about the flexibility of the protein and the ligand, as well as the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation period. researchgate.netresearchgate.net Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to evaluate the stability of the complex and the flexibility of individual residues, respectively. abap.co.inresearchgate.net For instance, a 100 ns MD simulation of quinazolinone derivatives in complex with PARP1 and STAT3 was used to investigate the dynamic behavior and stability of the protein-ligand interactions. tandfonline.com

Quinazoline-Protein ComplexSimulation Length (ns)Key Findings from RMSD/RMSF AnalysisBinding Free Energy (kcal/mol)
Quinazoline derivative with FtsZ5Stable complex with low RMSD values (1.4 Å for ligand, 2.3 Å for protein)-25.48
Quinazoline derivative with GyrB5Stable complex with low RMSD (1.2 Å for ligand, 2.6 Å for protein)-23.21
Quinazolinone derivative with MMP-1310Enhanced hydrogen bonding with Ser250 and Gly248Not Specified
Quinazolinone derivative with PARP1 and STAT3100Stable protein-ligand complex throughout the simulationNot Specified

In Silico Screening and Virtual Compound Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For quinazoline-based drug discovery, virtual screening of compound libraries is a common approach to identify novel hits. researchgate.net

This process often begins with the design of a virtual library of quinazoline derivatives, which can be generated by combinatorial enumeration of different substituents at various positions on the quinazoline scaffold. These virtual libraries are then screened against the 3D structure of a target protein using molecular docking. The top-scoring compounds are then selected for further analysis, which may include more rigorous computational methods or experimental testing. itmedicalteam.plnih.gov

An important aspect of in silico screening is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as the evaluation of drug-likeness based on criteria such as Lipinski's rule of five. itmedicalteam.plnih.govpnrjournal.com These predictions help to prioritize compounds with favorable pharmacokinetic profiles for synthesis and biological evaluation. researchgate.netrsc.org

Emerging Research Directions and Future Perspectives for 8 Bromo 4 Chloro 2 Methylquinazoline and Its Derivatives

Development of Highly Selective Quinazoline-Based Modulators

A significant future direction for derivatives of 8-Bromo-4-chloro-2-methylquinazoline lies in the development of highly selective modulators of biological targets. The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibitors, and achieving high selectivity for a specific kinase over others is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

The presence of the bromine atom at the 8-position can be exploited to achieve selectivity. For instance, in a study on related quinazoline derivatives, the introduction of a halogen, such as fluorine, at the 8-position was shown to contribute to the inhibitory activity and selectivity profile towards Aurora A kinase. This suggests that the 8-bromo substitution on the title compound could similarly be leveraged to design selective inhibitors. By performing substitutions at the 4-chloro position, it is possible to introduce various side chains that can interact with specific amino acid residues in the target protein's binding site.

Future research will likely focus on structure-based drug design, using computational modeling to predict the binding of this compound derivatives to various kinases. This approach, combined with high-throughput screening, will facilitate the identification of compounds with high selectivity for targets of therapeutic interest.

Table 1: Examples of Selective Kinase Inhibition by Quinazoline Derivatives

CompoundTarget KinaseIC50 (nM)Selectivity Profile
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A168.78 µM (cell-based)Selective over a panel of 14 other kinases.
ThiazoloquinazolinesAurora A/BSub-micromolarExcellent selectivity against a panel of various serine-threonine and tyrosine kinases.

Note: Data presented is for related quinazoline derivatives to illustrate the potential for developing selective modulators based on the 8-bromo-quinazoline scaffold.

Multi-Targeting Approaches with Quinazoline Scaffolds in Complex Biological Systems

Chronic diseases such as cancer often involve complex and interconnected signaling pathways. Consequently, a promising therapeutic strategy is the development of multi-targeting agents that can simultaneously modulate several key proteins involved in the disease process. The this compound scaffold is well-suited for the design of such multi-target inhibitors.

The quinazoline core has been successfully incorporated into drugs that inhibit multiple receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). chemicalbook.com For example, vandetanib, a quinazoline-based drug, is a potent inhibitor of VEGFR2, EGFR, and the RET tyrosine kinase. echemi.com This demonstrates the potential of the quinazoline scaffold to be adapted for multi-target activity.

Future research in this area will involve the rational design of derivatives that can form favorable interactions with conserved residues in the active sites of multiple target proteins. This will likely be guided by computational studies and a deep understanding of the structural biology of the target kinases.

Table 2: Quinazoline-Based Multi-Target Inhibitors

Drug NamePrimary TargetsTherapeutic Application
VandetanibVEGFR2, EGFR, RETMedullary thyroid cancer. echemi.com
LapatinibEGFR, HER2Breast cancer. echemi.com
AfatinibEGFR, HER2Non-small cell lung cancer. echemi.com

Note: This table showcases existing multi-targeting drugs with a quinazoline core, highlighting the potential of the this compound scaffold in this area.

Green Chemistry Principles in the Synthesis of Quinazoline Derivatives

The synthesis of complex organic molecules like quinazoline derivatives traditionally involves multi-step processes that can be resource-intensive and generate significant chemical waste. The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical area of future research.

Key green chemistry approaches that can be applied include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. nih.gov

Use of eco-friendly catalysts: The development of recyclable and non-toxic catalysts, such as Nafion® NR50, can replace more hazardous reagents. cymitquimica.com

Solvent-free reactions: Conducting reactions in the absence of solvents or in greener alternatives like water or deep eutectic solvents minimizes the environmental impact. nih.gov

One-pot synthesis: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste.

For example, a green and sustainable approach for the synthesis of quinazolines has been documented via benzylic sp3 C-H bond amination catalyzed by molecular iodine under an O2 atmosphere. nih.gov Another approach involves the condensation of 2-aminobenzylamines and α-ketoacids followed by blue-light LED irradiation at room temperature, which is a transition-metal-free and additive-free process. nih.gov These methodologies could potentially be adapted for the synthesis of this compound and its derivatives.

Future efforts will focus on developing novel, efficient, and environmentally benign synthetic routes to this important class of compounds, aligning with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation

A thorough understanding of the structure, conformation, and interactions of this compound derivatives with their biological targets is essential for rational drug design. Advanced spectroscopic and structural characterization techniques are pivotal for elucidating their mechanisms of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR techniques are fundamental for confirming the chemical structure of synthesized derivatives. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of new compounds. researchgate.net

X-ray Crystallography: This technique provides the three-dimensional atomic structure of a molecule, offering invaluable insights into its conformation and intermolecular interactions. chemicalbook.com When a derivative is co-crystallized with its target protein, X-ray crystallography can reveal the precise binding mode, guiding further optimization of the inhibitor. nih.gov

For instance, the crystal structure of 8-bromo-2-methylquinoline (B152758) has been reported, revealing a face-to-face packing arrangement with a centroid-centroid distance of 3.76 Å between the benzene (B151609) and pyridine (B92270) rings of adjacent molecules. chemicalbook.com Such studies on the title compound and its derivatives would provide crucial information about their solid-state structures.

Future research will increasingly rely on a combination of these techniques. For example, NMR and X-ray crystallography can be used in tandem to study the conformational dynamics of these molecules in solution and in the solid state. Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to complement experimental data and provide a deeper understanding of the electronic structure and reactivity of these compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.